2-Ethylbutyryl coenzyme A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

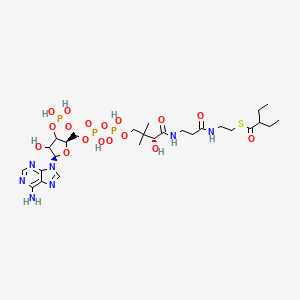

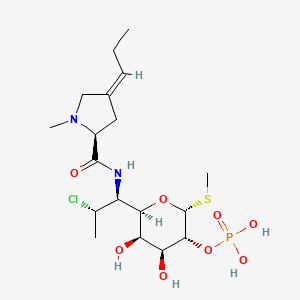

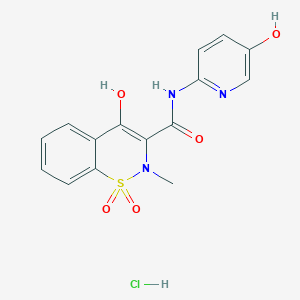

2-Ethylbutyryl coenzyme A is a derivative of coenzyme A, a vital cofactor in enzymatic acetyl transfer reactions. This compound plays a significant role in various biochemical processes, particularly in the metabolism of fatty acids and other biochemical pathways. Its molecular formula is C27H46N7O17P3S, and it has a molecular weight of 865.68 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylbutyryl coenzyme A typically involves a chemo-enzymatic approach. One common method includes the acylation of coenzyme A with 2-ethylbutyric acid using acyl-CoA synthetase enzymes . This process can be performed under mild conditions, making it suitable for biological laboratories.

Industrial Production Methods: Industrial production of coenzyme A derivatives, including this compound, often involves microbial fermentation. Specific strains of microorganisms, such as Brevibacterium ammoniagenes, are cultivated in nutrient-rich media to produce coenzyme A in high yields . The harvested cells are then processed to extract and purify the desired coenzyme A derivative.

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethylbutyryl coenzyme A undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of this compound to its corresponding enoyl-CoA derivative.

Reduction: Reduction reactions can convert enoyl-CoA derivatives back to their saturated forms.

Substitution: Substitution reactions can occur at the acyl group, leading to the formation of different acyl-CoA derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include acyl-CoA dehydrogenases.

Reduction: Reducing agents such as NADH or FADH2 are typically used.

Substitution: Enzymatic catalysts like acyltransferases facilitate substitution reactions.

Major Products:

Oxidation: Enoyl-CoA derivatives.

Reduction: Saturated acyl-CoA derivatives.

Substitution: Various acyl-CoA derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

2-Ethylbutyryl coenzyme A has numerous applications in scientific research:

Chemistry: It is used as a substrate in enzymatic studies to understand the mechanisms of acyl-CoA synthetases and dehydrogenases.

Biology: The compound is employed in metabolic studies to investigate fatty acid metabolism and energy production pathways.

Medicine: Research on this compound contributes to understanding metabolic disorders and developing therapeutic interventions.

Industry: It is used in the production of biochemicals and pharmaceuticals through microbial fermentation processes.

Mecanismo De Acción

2-Ethylbutyryl coenzyme A exerts its effects by participating in enzymatic acetyl transfer reactions. It acts as a cofactor for various enzymes, facilitating the transfer of acyl groups in metabolic pathways. The molecular targets include acyl-CoA synthetases, dehydrogenases, and transferases. These enzymes catalyze reactions that are crucial for fatty acid metabolism, energy production, and biosynthesis of essential biomolecules .

Comparación Con Compuestos Similares

- Butyryl coenzyme A

- Acetyl coenzyme A

- Propionyl coenzyme A

- Malonyl coenzyme A

Comparison: 2-Ethylbutyryl coenzyme A is unique due to its branched-chain structure, which distinguishes it from other acyl-CoA derivatives like butyryl coenzyme A and acetyl coenzyme A. This structural difference influences its reactivity and the specific enzymes it interacts with in metabolic pathways .

Propiedades

Fórmula molecular |

C27H46N7O17P3S |

|---|---|

Peso molecular |

865.7 g/mol |

Nombre IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-ethylbutanethioate |

InChI |

InChI=1S/C27H46N7O17P3S/c1-5-15(6-2)26(39)55-10-9-29-17(35)7-8-30-24(38)21(37)27(3,4)12-48-54(45,46)51-53(43,44)47-11-16-20(50-52(40,41)42)19(36)25(49-16)34-14-33-18-22(28)31-13-32-23(18)34/h13-16,19-21,25,36-37H,5-12H2,1-4H3,(H,29,35)(H,30,38)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t16-,19?,20?,21+,25-/m1/s1 |

Clave InChI |

GXMPSIHSDGSWLE-ADUPVSGZSA-N |

SMILES isomérico |

CCC(CC)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C(C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canónico |

CCC(CC)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide](/img/structure/B13847854.png)

![4-Amino-N-ethyl-N-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B13847860.png)

![sodium;2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13847878.png)

![N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide](/img/structure/B13847884.png)